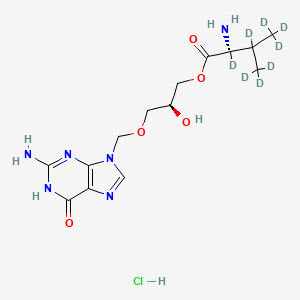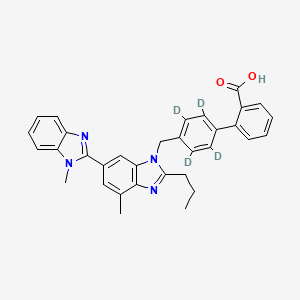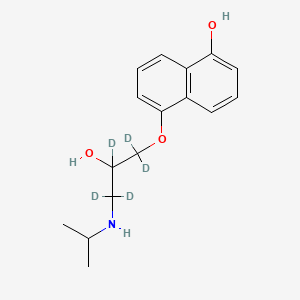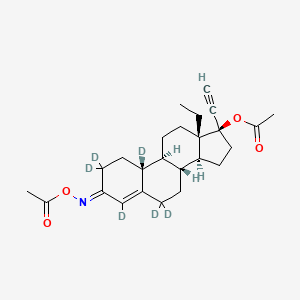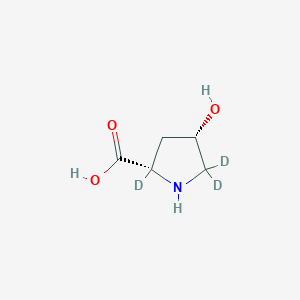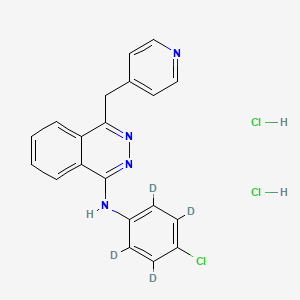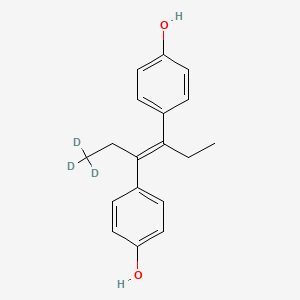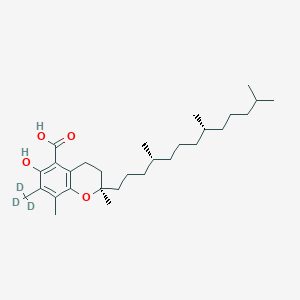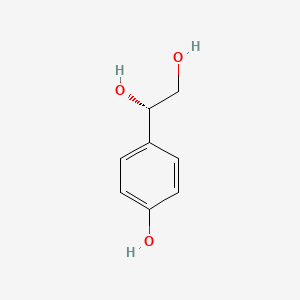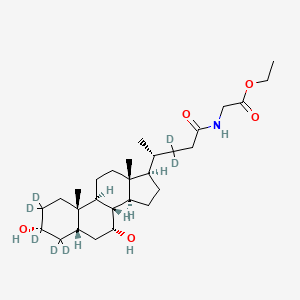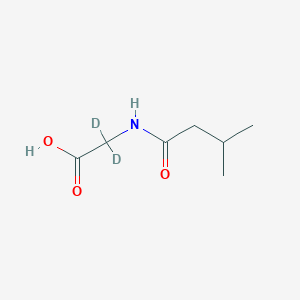
N-(3-Methylbutyryl)glycine-2,2-d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Isovaleroylglycine-d2 is a deuterium-labeled derivative of N-Isovaleroylglycine. This compound is an acyl glycine, which means it consists of an acyl group attached to the nitrogen atom of glycine. N-Isovaleroylglycine-d2 is primarily used as a biomarker for the predisposition to weight gain and obesity .
準備方法
Synthetic Routes and Reaction Conditions
N-Isovaleroylglycine can be synthesized by reacting isovaleryl chloride with glycine. The reaction typically involves the following steps :
Reactants: Isovaleryl chloride and glycine.
Reaction Conditions: The reaction is carried out in an aqueous medium, and the mixture is neutralized upon completion.
Product Isolation: The product is isolated and purified through standard techniques such as crystallization or chromatography.
Industrial Production Methods
This process ensures that the final product is labeled with deuterium, making it suitable for use in scientific research .
化学反応の分析
Types of Reactions
N-Isovaleroylglycine-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acyl group to an alcohol.
Substitution: The acyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Isovaleroylglycine-d2 has several scientific research applications, including:
Biomarker for Obesity: It is used as a biomarker to study the predisposition to weight gain and obesity.
Diagnostic Tool: The compound is used in diagnosing organic acidemias and mitochondrial fatty acid β-oxidation defects.
Metabolic Studies: It is employed in metabolic studies to understand the catabolism of leucine and related metabolic pathways.
Pharmaceutical Research: The compound is used in pharmaceutical research to study its effects on various biological systems.
作用機序
N-Isovaleroylglycine-d2 exerts its effects through the following mechanisms:
Molecular Targets: The compound targets enzymes involved in the metabolism of leucine, such as isovaleryl coenzyme A dehydrogenase.
Pathways Involved: It is involved in the catabolism of leucine, leading to the production of acyl glycines through the action of glycine N-acyltransferase.
Biomarker Role: As a biomarker, it helps in identifying metabolic disorders and predispositions to certain conditions like obesity.
類似化合物との比較
Similar Compounds
N-Isovalerylglycine: The non-deuterated form of N-Isovaleroylglycine.
Isovaleroylglycine: Another acyl glycine used as a diagnostic tool for organic acidemias.
Uniqueness
N-Isovaleroylglycine-d2 is unique due to its deuterium labeling, which makes it particularly useful in scientific research. The deuterium atoms provide stability and allow for precise tracking in metabolic studies .
特性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
2,2-dideuterio-2-(3-methylbutanoylamino)acetic acid |
InChI |
InChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)/i4D2 |
InChIキー |
ZRQXMKMBBMNNQC-APZFVMQVSA-N |
異性体SMILES |
[2H]C([2H])(C(=O)O)NC(=O)CC(C)C |
正規SMILES |
CC(C)CC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


